molecular formula C10H19NO3 B153269 1-Boc-3-羟基哌啶 CAS No. 85275-45-2

1-Boc-3-羟基哌啶

货号 B153269
CAS 编号: 85275-45-2
分子量: 201.26 g/mol
InChI 键: UIJXHKXIOCDSEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Boc-3-hydroxypiperidine is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The presence of the 3-hydroxypiperidine moiety is particularly significant due to its prevalence in many natural products and its biological relevance . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines, and its presence in 1-Boc-3-hydroxypiperidine makes it a versatile building block for further chemical transformations .

Synthesis Analysis

The synthesis of 1-Boc-3-hydroxypiperidine and related compounds has been approached through various strategies. A notable method involves the hydrogenation of 3-hydroxypyridine followed by chiral resolution and subsequent protection with di-tert-butyl dicarbonate (Boc_2O) to yield the desired Boc-protected piperidine . Another approach includes the stereoconvergent synthesis from chiral lactams, which involves key steps such as α-hydroxylation and stereospecific Grignard addition . Biocatalytic methods have also been developed, utilizing enzymes such as carbonyl reductases for the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of 1-Boc-3-hydroxypiperidine derivatives has been studied using techniques such as NOESY NMR and X-ray diffraction. These studies reveal that the scaffold presents side chains in a well-defined orientation, which is crucial for the interaction with biological targets . The stereochemistry of the compound is also of great importance, as it can significantly influence the biological activity of the synthesized molecules .

Chemical Reactions Analysis

1-Boc-3-hydroxypiperidine can undergo various chemical reactions due to its functional groups. The Boc group can be removed under acidic conditions, freeing the amine for further reactions. The hydroxyl group also offers a site for chemical modifications, such as oxidation or conversion to ethers and esters. The piperidine ring can participate in ring-opening reactions or serve as a nucleophile in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-hydroxypiperidine are influenced by its functional groups and molecular structure. The Boc group increases the steric bulk and affects the solubility of the compound in organic solvents. The hydroxyl group contributes to the compound's hydrogen bonding capacity, which can affect its boiling point, melting point, and solubility in water . The piperidine ring imparts rigidity to the molecule, which can influence its reactivity and interaction with biological targets .

科学研究应用

合成和生物催化生产

1-Boc-3-羟基哌啶是一种重要的化合物,其合成方法和生物催化生产工艺已得到广泛研究。

  1. 合成方法
    • 从 3-羟基吡啶合成 (S)-1-Boc-3-羟基哌啶,涉及氢化和手性拆分,总产率约为 40% (王军明, 2013)
    • 使用来自解脂酵母的羰基还原酶,已证明 (R)-N-Boc-3-羟基哌啶的高效生物还原性生产,突出了其在工业生产中的潜力 (陈等人, 2017)
    • 另一项研究开发了制备 (S)-N-Boc-3-羟基哌啶的方法,利用重组酮还原酶,表明在高底物浓度和产品对映体纯度下具有商业潜力 (Ju 等人, 2014)

在药物中间体中的应用

1-Boc-3-羟基哌啶是合成各种药物化合物的关键中间体。

  1. 在抗癌药物合成中的应用

    • 它是合成伊布替尼的关键手性中间体,伊布替尼是一种针对 B 细胞恶性肿瘤的抗癌药物。已开发出生物催化工艺以实现高效合成,展示了工业应用的可扩展性和对映选择性 (陈等人, 2017)

  2. 用于生产的生物催化策略

    • 已发现使用来自假丝酵母的 (R)-特异性羰基还原酶进行高效合成,显示出显着的商业潜力 (陈、严、徐, 2017)
    • 一项研究开发了一种酮还原酶和葡萄糖脱氢酶的共表达策略,提高了合成 (S)-N-Boc-3-羟基哌啶等手性化合物的催化效率 (高等人, 2022)

在天然产物合成中的作用

1-Boc-3-羟基哌啶是合成天然产物和生物活性化合物的关键元素。

  1. 在天然产物合成中

安全和危害

1-Boc-3-hydroxypiperidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The current chemical synthesis of (S)-N-Boc-3-hydroxypiperidine suffers from the need for a noble metal catalyst and low yield . Research is being conducted to improve the synthesis process, including the use of thermostable aldo-keto reductases .

属性

IUPAC Name

tert-butyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJXHKXIOCDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337963
Record name 1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-hydroxypiperidine

CAS RN

85275-45-2
Record name 1-Boc-3-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 10.0 g (72.67 mmol) 3-hydroxypiperidine in 100 mL dry THF at 0° C. was added 10.1 mL (72.67 mmol) NEt3 and 15.86 g (72.67 mmol) di-t-butylcarbonate in 100 mL THF and the reaction allowed to warm to rt and stirred overnight. The solvent was removed under reduced pressure, the resulting residue dissolved in 300 mL CH2Cl2 and the solution extracted with H2O (2×200 mL), dried over MgSO4, filtered and rotary evaporated to yield 12.66 g (87%) of N-(t-butoxycarbonyl)-3-piperidinol as an oil which slowly solidified to a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
15.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of dibenzyl dicarboxylate (10.1 g, 33.9 mmol) in tetrahydrofuran (50 ml) was added dropwise to a mixture of the 5-hydroxy-4-methyl-1H-indazole (4.17 g, 28.1 mmol) obtained in Example 402, t-butyl 3-hydroxypiperidine-1-carboxylate (5.62 g, 27.9 mmol) and tetrahydrofuran (100 ml) under ice-cooling. After 30 minutes, the mixture thus obtained was warmed up to room temperature and stirred for 16 hours. The reaction mixture was concentrated and then a 1N-aqueous sodium hydroxide solution (250 ml) was added thereto, followed by extraction with chloroform (150 ml) (three times). The organic layer was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1 to 2/1) to obtain a crude product t-butyl 3-[(4-methyl-1H-indazol-5-yl)oxy]piperidine-1-carboxylate (a mixture with t-butyl 3-hydroxypiperidine-1-carboxylate, 3.46 g).
[Compound]
Name
dibenzyl dicarboxylate
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester. To a mixture of sodium bicarbonate (403.3 g, 4.8 mol) and water (1.6 L) was added (S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid salt (3, 400.14 g, 1.2 mol) and dichloromethane (1.6 L). The mixture was stirred for 30 minutes and cooled by ice bath. To the mixture was added di-tert-butyl dicarbonate (288.1 g, 1.32 mol) portionwise in 30 minutes. The mixture was stirred at room temperature overnight. The mixture was diluted with dichloromethane (4.8 L) and H2O (4.8 L) and separated in separation funnel. The organic layer was washed with brine (2 L), dried (Na2SO4) and concentrated to give the desired product (S)-3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester in quantitative yield (241.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
403.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.6 L
Type
solvent
Reaction Step Two
[Compound]
Name
(S)-3-hydroxypiperidine (R)-1-(−)-camphor-10-sulfonic acid
Quantity
400.14 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Three
Quantity
288.1 g
Type
reactant
Reaction Step Four
Quantity
4.8 L
Type
solvent
Reaction Step Five
Name
Quantity
4.8 L
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Di-t-butyl carbonate (11.9 g.) was added to a solution of 3-hydroxypiperidine (5.0 g.) in water (10 ml.) and t-butanol (5 ml.) at ambient temperature, and the mixture was stirred for 16 hr. at ambient temperature. 1,1-Dimethylethylenediamine (1.5 ml.) was added and the mixture was stirred at ambient temperature for 1 hr. The solution was poured into water (150 ml.) and extracted with diethyl ether (3×50 ml.). The diethyl ether extract was washed successively with 1 M-hydrochloric acid (50 ml.), saturated sodium carbonate solution (50 ml.) and brine (50 ml.), and then dried (MgSO4). The solvent was evaporated to give 1-t-butoxycarbonyl-3-hydroxypiperidine, which was used without further purification.
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (827 mg, 6 mmol) in dioxane (12 ml) and water (6 ml) cooled to 0° C. is added 1 N NaOH (12 ml, 12 mmol) and dit-butyl carbonate (827 mg, 6 mmol) in dioxane (35 ml) and the reaction mixture is stirred at 25° C. for 1 hr. The reaction mixture is diluted with ethyl acetate, washed with aqueous sodium bicarbonate, 1 N KHSO4, water and brine, dried over sodium sulfate and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 50% ethyl acetate in hexane) to give N-t-butoxycarbonyl-3-hydroxypiperidine (1.07 g).
Quantity
827 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
827 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-3-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
1-Boc-3-hydroxypiperidine
Reactant of Route 5
1-Boc-3-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-3-hydroxypiperidine

Citations

For This Compound
22
Citations
J Chen, M Yan, L Xu - World Journal of Microbiology and Biotechnology, 2017 - Springer
(S)-N-Boc-3-hydroxypiperidine (S-NBHP) is a critical chiral intermediate in the synthesis of pharmaceuticals, including ibrutinib, the active pharmaceutical ingredient of the new drug …
Number of citations: 7 link.springer.com
C Benard, R Mohammad, N Saraswat… - Synthetic …, 2008 - Taylor & Francis
Chiral 3‐methanesulfonyl‐1‐Boc‐pyrrolidine and piperidine were reacted with sodium phenolates, resulting in a mixture of displacement and elimination products. Following carbamate …
Number of citations: 3 www.tandfonline.com
F Ran, Y Liu, S Yu, K Guo, W Tang, X Chen, G Zhao - Bioorganic Chemistry, 2020 - Elsevier
… Compound 9 was transformed to racemic compounds 11 with racemic 1-Boc-3-hydroxypiperidine by the Mitsunobu reaction, which were deprotected in HCl/1,4-dioxane and …
Number of citations: 22 www.sciencedirect.com
F Ran, Y Liu, D Zhang, M Liu, G Zhao - Bioorganic & Medicinal Chemistry …, 2019 - Elsevier
… Subsequent cyclization of compound 7 afforded compound 8, which was transformed to racemic compounds 9 with racemic 1-Boc-3-hydroxypiperidine by the Mitsunobu reaction. …
Number of citations: 31 www.sciencedirect.com
J Malmquist, K Varnäs, M Svedberg… - ACS Chemical …, 2018 - ACS Publications
… Dehydration, saponification, and catalytic hydrogenation furnished compound 10, which was converted into 11 by reaction with (S)-1-Boc-3-hydroxypiperidine under Mitsunobu …
Number of citations: 8 pubs.acs.org
D Das, L Xie, J Wang, D Qiao, J Hong - Russian Journal of Bioorganic …, 2022 - Springer
… N-Alkylation of commercially available 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (IV) was done with (S)-1-Boc-3-hydroxypiperidine under Mitsunobu reaction condition [30] to give …
Number of citations: 3 link.springer.com
L Tong, P Song, K Jiang, L Xu, T Jin, P Wang… - European Journal of …, 2019 - Elsevier
… Commercially available 41 reacted with 1-Boc-3-hydroxypiperidine 44 to provide intermediate 42a [31]. Buchwald–Hartwig cross-coupling of 42a with 40a−j and subsequent acidic …
Number of citations: 16 www.sciencedirect.com
W Liu, J Mulhearn, B Hao, S Cañellas… - ACS Medicinal …, 2023 - ACS Publications
… Validation studies used methyl 5-bromopicolinate 1 and 1-Boc-3-hydroxypiperidine 2 as model substrates in a 24-well plate format (Table 1). Solid dispensing was performed using the …
Number of citations: 1 pubs.acs.org
N Liu, S Hoogendoorn, B van de Kar… - Organic & …, 2015 - pubs.rsc.org
… To a suspension of (S)-1-Boc-3-hydroxypiperidine 12 (2 eq., 1.24 g, 6.2 mmol) and polymer-bound triphenylphosphine (3 eq., 3.08 g, 9.2 mmol) in THF (20 mL) was added dropwise …
Number of citations: 30 pubs.rsc.org
AT Placzek, SJ Ferrara, MD Hartley… - Bioorganic & medicinal …, 2016 - Elsevier
… Followed procedure for the synthesis of (21) except with 1-Boc-3-hydroxypiperidine (24a) and yielded a white solid (37 mg, 36% overall yield). H NMR (400 MHz, CDCl 3 ): δ 6.94 (d, 1H…
Number of citations: 35 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。